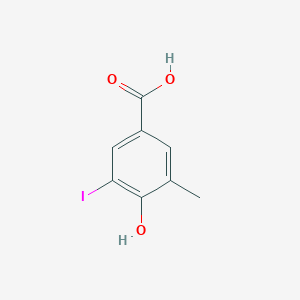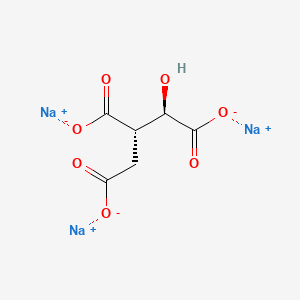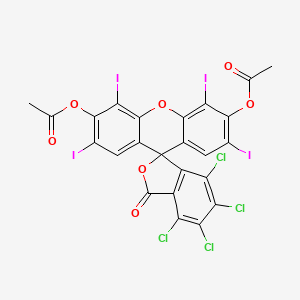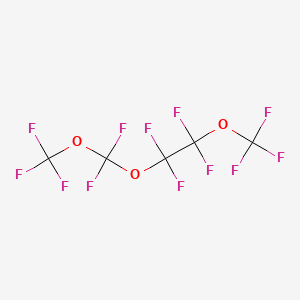
4-Hydroxy-3-iodo-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group at the 4-position, an iodine atom at the 3-position, and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-iodo-5-methylbenzoic acid typically involves the iodination of 4-Hydroxy-3-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-iodo-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-iodo-3-methylbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 4-Hydroxy-3-methylbenzoic acid.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.
Major Products Formed
Oxidation: 4-Iodo-3-methylbenzoic acid.
Reduction: 4-Hydroxy-3-methylbenzoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-iodo-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-iodo-5-methylbenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric site. The iodine atom can participate in halogen bonding, which can enhance the binding affinity to target proteins. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the molecular target.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-4-methylbenzoic acid: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
4-Hydroxy-3,5-dimethylbenzoic acid: Contains an additional methyl group, which can affect its steric properties and reactivity.
Uniqueness
4-Hydroxy-3-iodo-5-methylbenzoic acid is unique due to the presence of both the hydroxyl and iodine substituents. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C8H7IO3 |
|---|---|
Peso molecular |
278.04 g/mol |
Nombre IUPAC |
4-hydroxy-3-iodo-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7IO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12) |
Clave InChI |
XLDBSVVEXIEAFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)

![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)
![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)



![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)



![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
